What is the chemical structure of Pterisolic acid F?
What is the chemical structure of Pterisolic acid F?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class. It was first isolated from the fern Pteris semipinnata L., a plant with a history of use in traditional medicine. The chemical structure of Pterisolic acid F has been elucidated as ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid. Its complex stereochemistry and functional group arrangement make it a subject of interest for further chemical and biological investigation. This document provides a comprehensive overview of the chemical structure, isolation, and known biological properties of Pterisolic acid F, intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
Pterisolic acid F is a tetracyclic diterpenoid with an ent-kaurane skeleton. The systematic name for Pterisolic acid F is (5β,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid[1].
Table 1: Physicochemical Properties of Pterisolic Acid F
| Property | Value | Reference |
| CAS Number | 1401419-90-6 | [1][2] |
| Molecular Formula | C₂₀H₃₀O₆ | [1][2] |
| Molecular Weight | 366.45 g/mol | [1][2] |
| Appearance | White amorphous powder | |
| Solubility | Soluble in methanol |
The structure of Pterisolic acid F is characterized by a kaurane (B74193) backbone with hydroxyl groups at positions C-9, C-16, and C-17, a ketone at C-15, and a carboxylic acid at C-18. The ent- configuration indicates that it is the enantiomer of the more common kaurane diterpenoids.
Experimental Protocols
Isolation of Pterisolic Acid F
The following protocol for the isolation of Pterisolic acid F is based on the methodology reported by Wang et al. (2011) from the fern Pteris semipinnata.
Diagram 1: Experimental Workflow for the Isolation of Pterisolic Acid F
Caption: Workflow for the isolation of Pterisolic acid F.
Detailed Steps:
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Plant Material and Extraction: The air-dried and powdered whole plants of Pteris semipinnata (8.5 kg) were extracted three times with 50 L of 95% ethanol (B145695) at room temperature.
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Concentration: The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract (450 g).
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Solvent Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate-soluble fraction (150 g) was collected.
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Initial Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone to yield ten fractions.
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Further Purification: The fraction containing the pterisolic acids was further purified by repeated column chromatography on Sephadex LH-20 and RP-18 silica gel.
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Preparative HPLC: Final purification was achieved by preparative high-performance liquid chromatography to afford pure Pterisolic acid F.
Spectroscopic Data
The structure of Pterisolic acid F was elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 2: Spectroscopic Data for Pterisolic Acid F
| Data Type | Key Data Points | Reference |
| HR-ESI-MS | m/z 367.2120 [M+H]⁺ (Calcd. for C₂₀H₃₁O₆, 367.2121) | |
| ¹H NMR (CD₃OD) | δ 4.16 (1H, ddd, J = 11.6, 6.4, 3.4 Hz, H-12), 3.65 (1H, d, J = 10.8 Hz, H-17a), 3.55 (1H, d, J = 10.8 Hz, H-17b), 1.25 (3H, s, Me-20), 1.09 (3H, s, Me-18) | [3] |
| ¹³C NMR (CD₃OD) | δ 219.8 (C-15), 181.5 (C-19), 77.1 (C-9), 75.9 (C-16), 66.2 (C-17) | [3] |
Note: The complete and detailed NMR assignments can be found in the primary literature by Wang et al. (2011).
Biological Activity
While the initial report on the isolation of Pterisolic acid F did not include biological activity data, other studies have investigated the cytotoxic effects of compounds isolated from Pteris semipinnata. One study demonstrated that certain constituents of this plant exhibit strong cytotoxicity against various human tumor cell lines, including liver, lung, gastric, and nasopharyngeal cancer cells[3]. The structure-activity relationship analysis from this study suggested that the α,β-unsaturated ketone moiety, which is present in some related kaurane diterpenoids but absent in Pterisolic acid F, is important for the cytotoxic activity.
Further research is required to determine the specific biological activities of Pterisolic acid F. Given the known pharmacological properties of other ent-kaurane diterpenoids, potential areas of investigation include anti-inflammatory, antimicrobial, and antitumor activities.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by Pterisolic acid F. However, based on the activities of structurally related diterpenoids, it is plausible that Pterisolic acid F could interact with various cellular signaling cascades. For instance, many natural products with anti-inflammatory or anticancer effects are known to modulate pathways such as NF-κB, MAPK, and PI3K/Akt.
Diagram 2: Hypothetical Signaling Pathway Investigation
Caption: Logical workflow for investigating potential signaling pathways.
This diagram illustrates a logical workflow for future research to elucidate the mechanism of action of Pterisolic acid F. Initial cell-based assays to determine its biological effect would be followed by molecular analyses of key signaling pathways to identify its cellular targets.
Conclusion and Future Directions
Pterisolic acid F is an ent-kaurane diterpenoid with a well-defined chemical structure. While its biological activities have not yet been extensively explored, the rich chemical diversity of its source, Pteris semipinnata, and the known pharmacological profiles of related compounds suggest that it is a promising candidate for further investigation. Future research should focus on a comprehensive evaluation of its bioactivities, including but not limited to, its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Elucidation of its mechanism of action and identification of its molecular targets will be crucial steps in assessing its therapeutic potential. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers embarking on the further study of this intriguing natural product.
